Dinaphthalen-1-yl methylphosphonate
Description
The phosphonate group (PO₃²⁻) confers chemical stability and pH-dependent behavior due to its acidic protons, while the naphthalene moieties enhance hydrophobicity and π-π stacking capabilities. This compound is structurally distinct from simpler phosphonates (e.g., methylphosphonate) due to its extended aromatic system, which may influence its electronic properties, solubility, and applications in materials science or catalysis .
Properties
CAS No. |
173313-35-4 |
|---|---|
Molecular Formula |
C21H17O3P |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
1-[methyl(naphthalen-1-yloxy)phosphoryl]oxynaphthalene |
InChI |
InChI=1S/C21H17O3P/c1-25(22,23-20-14-6-10-16-8-2-4-12-18(16)20)24-21-15-7-11-17-9-3-5-13-19(17)21/h2-15H,1H3 |
InChI Key |
BDHGNMFWLBZXEM-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(OC1=CC=CC2=CC=CC=C21)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dinaphthalen-1-yl methylphosphonate typically involves the reaction of naphthalene derivatives with methylphosphonic dichloride under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The process can be summarized as follows:
Reactants: Naphthalene derivative, methylphosphonic dichloride, triethylamine.
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen, at a temperature range of 0-25°C.
Procedure: The naphthalene derivative is added to a solution of methylphosphonic dichloride in an appropriate solvent (e.g., dichloromethane). Triethylamine is then added dropwise to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: Dinaphthalen-1-yl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylphosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, low temperatures.
Substitution: Various nucleophiles (e.g., amines, alcohols); conditions: solvent choice depends on the nucleophile, typically room temperature to reflux.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonates.
Scientific Research Applications
Dinaphthalen-1-yl methylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dinaphthalen-1-yl methylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with cellular membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Methylphosphonate
- Structure : Simplest phosphonate (CH₃PO₃²⁻), lacking aromatic substituents.
- Key Properties: pKa ≈ 7.1 (temperature-dependent: ΔpKa = -0.004 pH/°C) . Ionic strength sensitivity: pKa decreases with increasing ionic strength, similar to inorganic phosphate . Applications: Widely used as a ³¹P NMR pH indicator in biological systems due to its sharp resonance and pH sensitivity .
- Contrast : Dinaphthalen-1-yl methylphosphonate’s bulky naphthalene groups likely reduce water solubility compared to methylphosphonate. Its pKa may also differ due to electron-withdrawing effects from aromatic rings.
Diethyl (Naphthalen-1-ylmethyl)phosphonate
- Contains ethyl ester groups (C₂H₅O⁻) instead of free phosphonate oxygens .
- Key Properties :
- Esterification reduces acidity compared to free phosphonic acids.
- Higher lipophilicity due to ethyl groups, enhancing compatibility with organic solvents.
- Applications: Potential precursor for synthesizing phosphorylated aromatic compounds via hydrolysis or transesterification .
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate
- Structure : Aromatic sulfonate salt with hydroxyl and sulfonate groups (CAS 842-18-2) .
- Key Properties :
- High water solubility due to ionic sulfonate groups and dipotassium counterions.
- Sulfonate groups are stronger acids (pKa ~1–2) compared to phosphonates.
- Applications : Used in dyes, surfactants, or ionic intermediates due to its solubility and charge .
- Contrast : this compound’s phosphonate group is less acidic than sulfonates, and its aromatic system is bulkier, favoring solid-state applications over aqueous systems.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The naphthalene rings in this compound may delocalize electron density, altering the phosphonate group’s reactivity compared to methylphosphonate .
- Synthetic Utility : Unlike diethyl (naphthalen-1-ylmethyl)phosphonate, this compound lacks ester groups, making it a candidate for direct metal coordination or polymerization .
- Regulatory Considerations : Dipotassium 7-hydroxynaphthalene-1,3-disulphonate’s well-defined CAS/EC numbers suggest industrial standardization, whereas this compound may require further characterization for regulatory compliance .
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